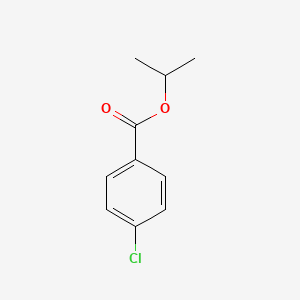

Propan-2-yl 4-chlorobenzoate

Description

Propan-2-yl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropoxy group. Its IUPAC name reflects this structure: the propan-2-yl ester of 4-chlorobenzoic acid. Esters of 4-chlorobenzoic acid are typically synthesized via acylation reactions, often employing acyl chlorides and alcohols under basic conditions. The chloro substituent on the aromatic ring confers electron-withdrawing effects, influencing reactivity and stability compared to non-halogenated analogs.

Properties

IUPAC Name |

propan-2-yl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLPFZRDHTWKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335213 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-11-7 | |

| Record name | propan-2-yl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and isopropanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-chlorobenzoic acid and isopropanol.

Reduction: 4-chlorobenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-chlorobenzoate has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is used in the development of new drugs and as a reference standard in analytical studies.

Material Science: It is utilized in the preparation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of propan-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Oxo-2H-chromen-7-yl 4-Chlorobenzoate

- Structure and Synthesis : This compound features a coumarin-derived alcohol moiety esterified with 4-chlorobenzoic acid. It is synthesized via an O-acylation reaction between 7-hydroxycoumarin and 4-chlorobenzoyl chloride in dichloromethane, using triethylamine as a base, achieving 88% yield under mild conditions (20°C, 1 hour) .

- Spectroscopic Properties :

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Structure and Synthesis: A paraben ester with a propyl chain and a para-hydroxy substituent. Synthesized via esterification of 4-hydroxybenzoic acid with propanol.

- Key Differences :

tert-Butyl 2-(4-Chlorobenzoyl)-2-methylpropanoate

- Structural Features : A branched tert-butyl ester with a 4-chlorobenzoyl group. Characterized by single-crystal X-ray diffraction, revealing planar geometry at the ester carbonyl (C=O bond length: 1.198 Å) .

- Relevance : Highlights the impact of steric bulk (tert-butyl vs. isopropyl) on crystallinity and packing.

Data Table: Comparative Analysis of 4-Chlorobenzoate Esters

Key Research Findings

Synthetic Efficiency : The high yield (88%) and mild conditions for synthesizing 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggest that this compound could be similarly accessible via analogous acylation methods .

Biological Implications : The coumarin ester’s structural complexity may confer bioactivity, whereas simpler esters like propyl paraben prioritize stability and solubility for preservative functions .

Biological Activity

Propan-2-yl 4-chlorobenzoate, also known as isopropyl 4-chlorobenzoate, is an organic compound with the molecular formula C10H11ClO2. This compound has garnered interest in various fields, particularly in biological research due to its potential applications and effects on living organisms. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 22913-11-7

The biological activity of this compound is primarily attributed to its structural components, particularly the chlorobenzoate moiety. While specific pathways influenced by this compound are still under investigation, it is known to interact with various biochemical pathways that may affect cellular processes.

Potential Biochemical Pathways:

- Signal Transduction : It may modulate signaling pathways involved in immune responses.

- Gene Expression Modulation : The compound has been implicated in altering the expression of genes related to defense mechanisms in plants.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, the chlorinated benzoic acid derivatives have shown efficacy against various pathogens. In a study involving Arabidopsis, derivatives of chlorobenzoic acid were found to enhance pathogen-induced cell death, suggesting a role in plant immunity .

| Compound | Activity Level | Pathogen Tested |

|---|---|---|

| 4-Chlorobenzoic Acid | Moderate | Pseudomonas syringae |

| 3,4-Dichlorobenzoic Acid | High | Hyaloperonospora parasitica |

Plant Immune Response

This compound may act as an immune potentiator in plants. Similar compounds have been shown to induce the expression of pathogenesis-related genes and enhance resistance against both virulent and avirulent strains of pathogens .

Study on Immune Priming

A study published in Plant Physiology explored the immune priming effects of chlorinated benzoic acids, including 4-chlorobenzoic acid derived from this compound. The study revealed that treatment with these compounds led to significant transcriptional changes in defense-related genes, enhancing the plant's resistance to subsequent infections .

Biodegradation Studies

Another relevant area of research involves the biodegradation of chlorinated compounds. While not exclusively focused on this compound, studies indicate that microbial communities can degrade such compounds effectively, which is crucial for understanding their environmental impact and potential toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propan-2-yl 4-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : this compound is typically synthesized via esterification of 4-chlorobenzoic acid with isopropyl alcohol under acidic catalysis. Key parameters include temperature control (60–80°C), use of H₂SO₄ or p-toluenesulfonic acid as catalysts, and removal of water via Dean-Stark apparatus to shift equilibrium. Purity is enhanced by recrystallization in ethanol/water mixtures or column chromatography using silica gel and hexane/ethyl acetate eluents. For derivatives, substituents on the benzoate ring (e.g., amino, sulfonyl) require protective group strategies .

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

- Methodology :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure. Data collection requires single crystals grown via slow evaporation in solvents like dichloromethane/hexane. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃, δ 7.4–8.2 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons). IR spectroscopy confirms ester C=O stretching (~1720 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion [M⁺] at m/z 212.67 .

Q. What are the primary enzymatic degradation pathways for this compound in environmental or biological systems?

- Methodology : Hydrolysis by 4-chlorobenzoate dehalogenase (EC 3.8.1.6) converts the compound to 4-hydroxybenzoate and chloride. Assay conditions: 25°C, pH 7.4, 0.1 M phosphate buffer. Monitor chloride release via ion chromatography or colorimetric assays (e.g., mercuric thiocyanate method). Degradation intermediates can be identified using LC-MS .

Advanced Research Questions

Q. How do mutations in dehalogenase enzymes affect catalytic efficiency toward this compound?

- Methodology :

- Kinetic analysis : Determine kcat and Km for wild-type and mutant enzymes (e.g., K107T variant) using stopped-flow spectrophotometry. Example

| Enzyme | kcat (s⁻¹) | Km (μM) |

|---|---|---|

| Wild-type | 12.5 ± 0.8 | 45.3 ± 3.2 |

| K107T mutant | 0.03 ± 0.01 | >500 |

- Molecular docking : Use AutoDock Vina to simulate substrate binding. Lys107 stabilizes the transition state via electrostatic interactions; mutation disrupts substrate orientation .

Q. What computational approaches are effective for analyzing the electronic properties of this compound derivatives?

- Methodology :

- Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) maps and electron localization function (ELF). Input: DFT-optimized structure (B3LYP/6-311++G**). Key findings: Chlorine substitution increases electron deficiency at the para position (ESP ≈ +25 kcal/mol), influencing nucleophilic attack sites .

- Density Functional Theory (DFT) : Compare HOMO-LUMO gaps of derivatives (e.g., 4-amino vs. 4-nitro substituents). Nitro groups reduce gap by 1.2 eV, enhancing reactivity .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for targeted applications?

- Methodology :

- SAR parameters : Vary substituents at the 4-position (e.g., Cl, NH₂, OCH₃) and assess effects on bioactivity. Example derivatives:

| Substituent | LogP | IC₅₀ (μM) | Application |

|---|---|---|---|

| Cl | 3.2 | 12.5 | Agrochemical lead |

| NH₂ | 2.1 | 45.8 | Drug precursor |

- Synthetic strategies : Use Ullmann coupling for aryl ether formation or Pd-catalyzed cross-coupling for C–N bonds. Purity ≥ 95% confirmed by HPLC .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the substrate specificity of 4-chlorobenzoate dehalogenases?

- Analysis : Discrepancies arise from enzyme source variations (e.g., Pseudomonas vs. recombinant E. coli systems) and assay conditions (pH, temperature). For example, Pseudomonas CBB dehalogenase shows 10-fold higher kcat than Burkholderia homologs due to divergent active-site loops. Validate findings using standardized protocols (e.g., IUBMB guidelines) .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.